2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C9H14N4 It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of appropriate pyrazole derivatives with acetonitrile. One common method involves the condensation of 4-amino-3,5-diethyl-1H-pyrazole with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetate
- 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its diethyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-amino-3,5-diethylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C9H14N4/c1-3-7-9(11)8(4-2)13(12-7)6-5-10/h3-4,6,11H2,1-2H3 |
InChI Key |
AHNCKZOPRHCMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1CC#N)CC)N |
Origin of Product |
United States |
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